molecular formula C20H14BrN3 B1510149 4-(4-bromophenyl)-3,5-diphenyl-4H-1,2,4-triazole

4-(4-bromophenyl)-3,5-diphenyl-4H-1,2,4-triazole

Cat. No. B1510149
M. Wt: 376.2 g/mol
InChI Key: UYROTQZLUVRLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-3,5-diphenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C20H14BrN3 and its molecular weight is 376.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C20H14BrN3

Molecular Weight

376.2 g/mol

IUPAC Name

4-(4-bromophenyl)-3,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C20H14BrN3/c21-17-11-13-18(14-12-17)24-19(15-7-3-1-4-8-15)22-23-20(24)16-9-5-2-6-10-16/h1-14H

InChI Key

UYROTQZLUVRLJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.5 g (16 mmol) of 1,2-bis(chloro(phenyl)methylene)hydrazine, 2.0 g (16 mmol) of 4-bromoaniline, and 30 mL of N,N-dimethylaniline were put into a 100 mL three-neck flask, and nitrogen substitution was performed on the contents of the flask. The mixture was stirred at 135° C. for 5 hours. After the reaction, a solid was precipitated out with the reactive solution being added to approximately 100 mL of 1 N diluted hydrochloric acid and the mixture being stirred for 30 minutes. Suction filtration was performed on the precipitated solid, and a solid was obtained. The obtained solid was dissolved in toluene and washed with water and a saturated sodium carbonate solution, in the order given. Magnesium sulfate was added to an organic layer, and the mixture was dried. Suction filtration was performed on the mixture to remove the magnesium sulfate, and thus a filtrate was obtained. The solid, which was obtained by condensation of the obtained filtrate, was recrystallized with a mixed solvent of ethanol and hexane, so that 2.3 g of a powdery white solid, which was the object of the synthesis, was obtained at a yield of 38%.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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